

# A Technical Guide to 3-lodo-1H-Indazole: Synthesis, Properties, and Applications

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Compound of Interest		
Compound Name:	3-iodo-3H-indazole	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-iodo-1H-indazole, a key synthetic intermediate in the development of pharmacologically active compounds. While the 3H-indazole tautomer is rare and less stable, the 1H-indazole isomer is a versatile building block, and its synthesis and subsequent reactions are of significant interest in medicinal chemistry.[1] [2] This document details its history through its synthetic methodologies, physical and chemical properties, and its role in the synthesis of complex indazole derivatives.

#### **Introduction and Historical Context**

Indazoles, bicyclic heterocyclic aromatic compounds, are a cornerstone in medicinal chemistry due to their presence in numerous biologically active molecules.[2][3][4] While the indazole scaffold itself was first synthesized in the 19th century, the functionalization of the indazole ring at the 3-position, particularly with a halogen like iodine, has been a more recent development driven by the advent of modern cross-coupling reactions.[1]

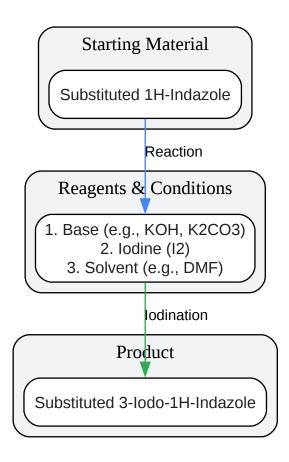
The introduction of an iodine atom at the C3 position of the indazole ring creates a versatile handle for introducing a wide range of substituents through reactions like Suzuki and Heck couplings.[5] This has made 3-iodo-1H-indazole and its derivatives highly valuable intermediates in the synthesis of kinase inhibitors and other potential therapeutic agents.[3][4] The history of 3-iodo-1H-indazole is therefore intrinsically linked to the history of these powerful synthetic methods and the increasing interest in indazole-based pharmaceuticals.



### Synthesis of 3-lodo-1H-Indazole

The most common and direct method for the synthesis of 3-iodo-1H-indazoles is the direct iodination of the corresponding 1H-indazole precursor. This reaction is typically carried out under basic conditions using molecular iodine.

A general workflow for the synthesis of a substituted 3-iodo-1H-indazole is presented below.



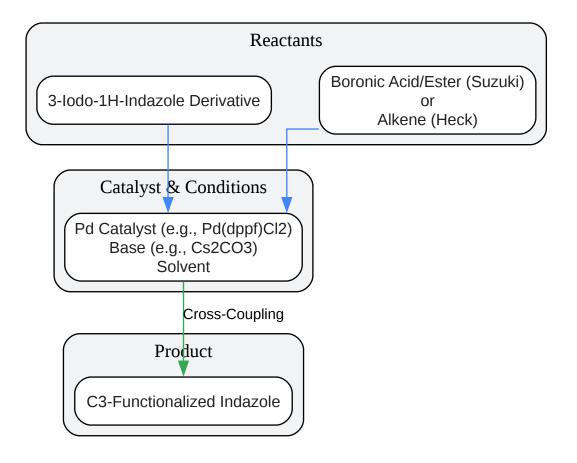
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Caption: General workflow for the synthesis of 3-iodo-1H-indazole.

This iodination can be performed on a variety of substituted indazoles. For example, 5- and 6-substituted indazoles can be effectively iodinated at the 3-position.[6]

The subsequent utility of 3-iodo-1H-indazole as a synthetic intermediate is highlighted in its use in palladium-catalyzed cross-coupling reactions.





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Caption: Use of 3-iodo-1H-indazole in cross-coupling reactions.

## **Physicochemical Properties**

The physicochemical properties of the parent 3-iodo-1H-indazole are summarized in the table below.

Property	Value	Source
Molecular Formula	C7H5IN2	PubChem[7]
Molecular Weight	244.03 g/mol	PubChem[7]
IUPAC Name	3-iodo-1H-indazole	PubChem[7]
CAS Number	66607-27-0	PubChem[7]
Appearance	White solid	[3][4]



### **Experimental Protocols**

Detailed experimental protocols for the synthesis of substituted 3-iodo-1H-indazoles are provided below.

Protocol 1: Synthesis of 6-Bromo-3-iodo-1H-indazole[3][4]

- Materials:
  - 6-bromo-1H-indazole (10 mmol, 1.0 equiv.)
  - Potassium hydroxide (KOH) (20 mmol, 2.0 equiv.)
  - Iodine (I<sub>2</sub>) (15 mmol, 1.5 equiv.)
  - Dimethylformamide (DMF)
  - Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>) aqueous solution
  - Potassium carbonate (K₂CO₃) aqueous solution
- Procedure:
  - To a solution of 6-bromo-1H-indazole in DMF, add KOH.
  - Add a solution of I2 in DMF dropwise to the mixture.
  - Stir the reaction mixture at room temperature for 3 hours.
  - Pour the reaction mixture into an aqueous solution of Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub> and K<sub>2</sub>CO<sub>3</sub>.
  - A white solid will precipitate. Filter the solid and dry to yield 6-bromo-3-iodo-1H-indazole.
  - The reported yield for this reaction is 71.2%.[3][4]

Protocol 2: Synthesis of 3-lodo-6-nitro-1H-indazole[5]

Materials:



- 6-nitroindazole
- Iodine (I<sub>2</sub>)
- Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>)
- Dimethylformamide (DMF)
- Procedure:
  - React 6-nitroindazole with iodine (I<sub>2</sub>) in the presence of a base such as potassium carbonate (K<sub>2</sub>CO<sub>3</sub>).
  - Use DMF as the solvent.
  - This reaction functionalizes the C-3 position of the indazole ring to provide 3-iodo-6-nitroindazole.[5]

Protocol 3: Suzuki Coupling using a 3-Iodo-1H-indazole Derivative[4]

- Materials:
  - (E)-2-(3,5-dimethoxystyryl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Intermediate 2-1) (2.4 mmol, 1.2 equiv.)
  - 6-Bromo-3-iodo-1H-indazole (Intermediate 2-3) (2 mmol, 1.0 equiv.)
  - Pd(dppf)Cl<sub>2</sub> (0.1 mmol, 5 mol%)
  - Cesium carbonate (3 mmol, 1.5 equiv.)
  - Dioxane and water (4:1 mixture)
- Procedure:
  - Add the boronic acid pinacol ester (Intermediate 2-1), 6-bromo-3-iodo-1H-indazole (Intermediate 2-3), Pd(dppf)Cl<sub>2</sub>, and cesium carbonate to a mixed solvent of water and dioxane.



- Stir the mixture at 100 °C under a nitrogen atmosphere for 8 hours.
- Monitor the reaction by TLC.
- Upon completion, evaporate the solvent under reduced pressure.
- Dissolve the residue in dichloromethane and methanol, and filter with silica.
- Concentrate the filtrate and purify by column chromatography to afford the coupled product.

## **Applications in Drug Discovery**

The indazole moiety is a privileged scaffold in drug discovery, and many FDA-approved drugs contain this core structure.[3][4] The ability to functionalize the 3-position of the indazole ring, facilitated by the 3-iodo intermediate, is crucial for developing potent and selective inhibitors of various biological targets, particularly protein kinases.[3][4] The synthesis of compounds like pazopanib, a multi-kinase inhibitor, relies on the reactivity of the indazole core.[3][4] The development of novel indazole derivatives as anti-cancer agents often involves the use of 3-iodo-1H-indazole as a key starting material for introducing diverse chemical functionalities.[3][4]

#### **Conclusion**

3-lodo-1H-indazole is a fundamentally important building block in modern medicinal chemistry. Its straightforward synthesis and versatile reactivity in cross-coupling reactions have cemented its role as a key intermediate in the development of novel therapeutics. This guide has provided an overview of its synthesis, properties, and applications, offering valuable information for researchers in the field of drug discovery and organic synthesis.

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